N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DMQX, is a synthetic compound that is widely used in scientific research to study the mechanisms of action and physiological effects of various neurotransmitters. DMQX is a potent antagonist of the AMPA subtype of glutamate receptors, which are critical for synaptic plasticity and learning and memory processes in the brain.
Scientific Research Applications
Anticancer Potential and Blood Brain Barrier Penetration
The structural analog of N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, identified as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has demonstrated significant potential in anticancer research. This compound is a potent apoptosis inducer with an EC50 of 2 nM in cell-based apoptosis induction assays. Its ability to efficiently penetrate the blood-brain barrier makes it a promising candidate for treating cancers that affect the brain, showcasing efficacy in various mouse xenograft cancer models, including human MX-1 breast cancer models (Sirisoma et al., 2009).
Chemical Reactions and Synthesis
The chemistry of quinazolin-4-amines, including compounds like N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, involves complex reactions and synthetic pathways that lead to a variety of derivatives with potential biological activities. Studies have explored the cyclisation of amine oxides initiated by redox reactions, demonstrating the versatility of quinazoline compounds in synthetic chemistry. These reactions contribute to the broader understanding and application of quinazoline derivatives in medicinal chemistry and drug design (Smith, Norman, & Rowley, 1970).
Alkylation and Structural Analysis
Research into the synthesis and alkylation of quinazoline derivatives has led to the development of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines. These studies involve methylation and subsequent alkaline hydrolysis, contributing to the structural diversity and potential pharmacological applications of quinazoline compounds. The molecular structure of certain derivatives has been confirmed through X-ray structural analysis, furthering the understanding of their chemical properties and potential as therapeutic agents (Gromachevskaya et al., 2017).
Protein Kinase Inhibition and Alzheimer's Disease
A notable application of quinazoline derivatives in scientific research is their potential as protein kinase inhibitors, particularly in the context of Alzheimer's disease. Compounds structurally related to N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine have shown promising inhibitory activity against kinases such as CLK1 and GSK-3α/β. These findings highlight the therapeutic potential of quinazoline derivatives in treating neurodegenerative diseases, with specific compounds demonstrating potent inhibitory effects and serving as valuable templates for drug development (Waiker et al., 2014).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-5-6-14(12(2)7-11)21-18-13-8-16(22-3)17(23-4)9-15(13)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBPMJPMSHSIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.